molecular formula C13H12ClNO B4447576 (4-Amino-2-chlorophenyl)-phenylmethanol

(4-Amino-2-chlorophenyl)-phenylmethanol

Cat. No.: B4447576
M. Wt: 233.69 g/mol
InChI Key: MGWVIPSZDAMLDT-UHFFFAOYSA-N
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Description

(4-Amino-2-chlorophenyl)-phenylmethanol is an organic compound that features both an amino group and a chlorophenyl group attached to a phenylmethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol typically involves the reaction of 4-amino-2-chlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chlorophenyl)-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Amino-2-chlorophenyl)-phenylmethanone.

    Reduction: Formation of (4-Amino-2-chlorophenyl)-phenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-chlorophenyl)-phenylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-chlorophenyl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorophenol
  • 4-Amino-3-chlorophenol
  • 4-Amino-2,6-dichlorophenol

Uniqueness

(4-Amino-2-chlorophenyl)-phenylmethanol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(4-amino-2-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVIPSZDAMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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